2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophen-4-one
Overview
Description
“2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one” is a chemical compound with the molecular formula C9H2Br2OS2 . It has two thiophene units confined to one plane, allowing more effective conjugation if embedded into semiconducting polymers .
Synthesis Analysis
The synthesis of this compound can be achieved by reacting 4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene with N-Bromosuccinimide in dimethylformamide .Molecular Structure Analysis
The molecular structure of this compound is characterized by two bromine atoms, two sulfur atoms, and one oxygen atom attached to a cyclopenta ring . The exact mass of the molecule is 349.78933 g/mol .Chemical Reactions Analysis
This compound can be used as a monomer to synthesize a polymer (C6-PCPDTO) derived from nonalkylated CPDTO and didodecyl CPDTO (C12-CPDTO) . The polymer is characterized using Proton NMR, thermal analysis, UV–vis absorption, cyclic voltammetry, and XRD .Physical and Chemical Properties Analysis
The compound has a molecular weight of 350.1 g/mol . It has a computed XLogP3-AA value of 4.5, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 0 .Scientific Research Applications
Facilitating Alkylation in Aqueous Conditions
A novel method has been reported for the alkylation of 2,6-dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene, showcasing a more environmentally friendly approach by exclusively using water instead of toxic solvents. This method offers advantages such as simple separation, mild reaction conditions, and high yields of the alkylated product, demonstrating its efficacy and potential for green chemistry applications (T. B. Raju, P. Gopikrishna, P. Iyer, 2014).
Advancements in Photovoltaic Applications
Research has focused on the synthesis and characterization of polymers and small molecules incorporating 2,6-dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene for photovoltaic applications. These studies highlight the compound's role in developing materials with enhanced π-electron delocalization, critical for improving the efficiency of organic solar cells. The synthesis of conjugated polymers demonstrates the potential of these materials as donors in photovoltaic devices, aiming for better solubility and photovoltaic performance (S. Xiao, Huaxing Zhou, W. You, 2008).
Synthetic Methodologies and New Material Development
Efficient synthetic routes have been developed for asymmetrically functionalized derivatives of 2,6-dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene. These methodologies enable the preparation of a broad range of functionalized bridged bithiophenes, which are essential for various applications, including organic electronics and material science. The development of these synthetic strategies allows for the exploration of the compound's full potential in creating innovative materials (S. Van Mierloo, P. Adriaensens, W. Maes, et al., 2010).
Electrochemical Supercapacitors
The electrochemical characterization of poly(cyclopenta[2,1-b;3,4-b']dithiophen-4-one), derived from 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophen-4-one, highlights its utility as an active electrode material in electrochemical supercapacitors. This research underscores the material's broad electroactivity and its potential for high-capacity charge storage, essential for developing advanced energy storage devices (F. Fusalba, N. Mehdi, L. Breau, D. Bélanger, 1999).
Properties
IUPAC Name |
4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Br2OS2/c10-5-1-3-7(12)4-2-6(11)14-9(4)8(3)13-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFCEPPVOWHLLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)C3=C2SC(=C3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Br2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718941 | |
Record name | 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636588-79-9 | |
Record name | 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.